molecular formula C10H11ClN2O2 B151888 (6-Chloropyridin-3-yl)(morpholino)methanone CAS No. 64614-49-9

(6-Chloropyridin-3-yl)(morpholino)methanone

Cat. No. B151888
CAS RN: 64614-49-9
M. Wt: 226.66 g/mol
InChI Key: FCXXBTYIFBFZML-UHFFFAOYSA-N
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Description

The compound (6-Chloropyridin-3-yl)(morpholino)methanone is a chemical entity that has been referenced in the context of various research studies. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their potential biological activities, particularly as intermediates in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, a compound with a morpholine and a pyridine moiety was synthesized in nine steps with an overall yield of 36% . This process included critical steps such as bromination of 3-acetylpyridine and dehydration of a diol with cyclization. These methods could potentially be adapted for the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD) and found to crystallize in the monoclinic space group P21/c . The study of such structures is crucial for understanding the compound's potential interactions in biological systems and could provide insights into the molecular structure of (6-Chloropyridin-3-yl)(morpholino)methanone.

Chemical Reactions Analysis

The related compounds have been used as intermediates in the synthesis of various biologically active molecules . These reactions often involve nucleophilic substitution, condensation, and rearrangement steps. The chemical reactivity of the morpholine and pyridine rings in these compounds is a key factor in their utility in medicinal chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (6-Chloropyridin-3-yl)(morpholino)methanone are not directly reported, the properties of structurally similar compounds can be inferred. These compounds typically exhibit solid-state properties conducive to crystallization and may form intermolecular hydrogen bonds, as seen in the related compound . Such properties are important for the compound's stability, solubility, and overall behavior in chemical reactions.

Scientific Research Applications

  • Synthesis and Structural Analysis

    • The compound (6-Chloropyridin-3-yl)(morpholino)methanone has been synthesized and characterized through various spectroscopic techniques, as well as X-ray diffraction studies. These methods help in understanding the molecular structure and stability of the compound, providing insights into its chemical properties and potential applications in various fields, including pharmaceuticals and material science. Examples of such studies include the synthesis and structural exploration of related compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone (Prasad et al., 2018); (Lakshminarayana et al., 2009).
  • Biological Activity and Drug Development

    • Related compounds to (6-Chloropyridin-3-yl)(morpholino)methanone have been evaluated for their antiproliferative activity and potential as therapeutic agents. For example, the synthesis and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone indicates its inhibition on cancer cell lines, suggesting the potential of similar compounds in cancer treatment (Tang & Fu, 2018).
  • Molecular Docking and Computational Analysis

    • Computational studies, such as molecular docking and Hirshfeld surface analysis, have been conducted on compounds structurally similar to (6-Chloropyridin-3-yl)(morpholino)methanone. These studies help in understanding the interactions of these molecules with biological targets, which is crucial for drug design and discovery. An example includes the study on (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone (Lakshminarayana et al., 2018).

Safety And Hazards

The safety information for “(6-Chloropyridin-3-yl)(morpholino)methanone” includes a signal word of “Warning” and hazard statements H302-H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

(6-chloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXXBTYIFBFZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357654
Record name (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyridin-3-yl)(morpholino)methanone

CAS RN

64614-49-9
Record name (6-Chloro-3-pyridinyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64614-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-chloropyridine-3-carbonyl)morpholine
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Synthesis routes and methods I

Procedure details

Morpholine (0.2 ml, 2.2 mmol) was added to stirred solution of 6-chloronicotinoyl chloride (250 mg, 1.4 mmol) in dichloromethane (10 ml). After 2 hours the reaction was allowed to cool and the crude mixture was applied to a SCX ion exchange cartridge (Varian bond-elute, 10 g) and washed with methanol. The methanolic fractions were concentrated in vacuo to afford the title compound (D5).
Quantity
0.2 mL
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250 mg
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of chloronicotinoyl chloride (3.52 g, 2.00 mmol) and triethylamine (3.1 mL, 2.22 mmol) in dichloromethane (5 mL) at 0° C. was slowly added morpholine (1.75 mL, 2.00 mmol). The mixture was warmed to ambient temperature, washed with water (2×25 mL), brine (1×25 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The product was chromatographed on silica with ethyl acetate to give the titled compound (4.0 g, 88%). MS (DCI) m/z 227 (M+H)+;
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3.52 g
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3.1 mL
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1.75 mL
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5 mL
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Yield
88%

Synthesis routes and methods III

Procedure details

To 6-chloro-nicotinoyl chloride (0.540 g, 3.07 mmoles) in dichloromethane (10 mL) was added of morpholine, (0.294 g, 1.1 equivalents) followed by triethylamine (940 uL, 2.2 equivalents). The reaction was stirred overnight at room temperature to give (6-chloro-pyridin-3-yl)-morpholin-4-yl-methanone. No starting material, 6-Chloro-nicotinoyl chloride, remained and mass spectrometry showed correct M+ ion. An aqueous work-up was performed and the crude material was taken to the next step. The crude residue, (6-chloro-pyridin-3-yl)-morpholin-4-yl-methanone, weighed 0.610 g (88% yield) after aqueous work-up.
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0.54 g
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0.294 g
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10 mL
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solvent
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940 μL
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reactant
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Synthesis routes and methods IV

Procedure details

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